molecular formula C10H10ClFO3 B14033752 Methyl 4-chloro-2-ethoxy-3-fluorobenzoate

Methyl 4-chloro-2-ethoxy-3-fluorobenzoate

Cat. No.: B14033752
M. Wt: 232.63 g/mol
InChI Key: SJVPIMAUKYKITF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-ethoxy-3-fluorobenzoate is an organic compound with the molecular formula C10H10ClFO3. It is a derivative of benzoic acid and is characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-ethoxy-3-fluorobenzoate typically involves the esterification of 4-chloro-2-ethoxy-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-ethoxy-3-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with different functional groups.

    Hydrolysis: 4-chloro-2-ethoxy-3-fluorobenzoic acid.

    Reduction: 4-chloro-2-ethoxy-3-fluorobenzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-2-ethoxy-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-ethoxy-3-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-fluorobenzoate
  • Methyl 4-ethoxy-2-fluorobenzoate
  • Methyl 4-chloro-3-fluorobenzoate

Uniqueness

Methyl 4-chloro-2-ethoxy-3-fluorobenzoate is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 4-chloro-2-ethoxy-3-fluorobenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-9-6(10(13)14-2)4-5-7(11)8(9)12/h4-5H,3H2,1-2H3

InChI Key

SJVPIMAUKYKITF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)Cl)C(=O)OC

Origin of Product

United States

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